molecular formula C12H18 B073946 Bi-2-cyclohexen-1-yl CAS No. 1541-20-4

Bi-2-cyclohexen-1-yl

Cat. No. B073946
CAS RN: 1541-20-4
M. Wt: 162.27 g/mol
InChI Key: HFROTUORNFZKSE-UHFFFAOYSA-N
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Description

Bi-2-cyclohexen-1-yl, also known as 2-cyclohexen-1-ol, is a cyclic organic compound that has been studied extensively in the field of chemistry and biochemistry. It is a colorless liquid that is used in various applications, including as a solvent, a fragrance, and a flavoring agent. In

Mechanism Of Action

The mechanism of action of bi-Bi-2-cyclohexen-1-yl-1-yl is not fully understood. However, studies have suggested that it may act as an antioxidant and have anti-inflammatory properties. Additionally, it may interact with various enzymes and proteins in the body, leading to changes in cellular signaling pathways.

Biochemical And Physiological Effects

Bi-Bi-2-cyclohexen-1-yl-1-yl has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which may protect cells from oxidative damage. Additionally, it has been shown to have anti-inflammatory properties, which may reduce inflammation in the body. It has also been studied for its potential neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

The advantages of using bi-Bi-2-cyclohexen-1-yl-1-yl in lab experiments include its availability, low cost, and ease of synthesis. Additionally, it has been shown to have low toxicity, making it a safe compound to work with. However, one limitation of using bi-Bi-2-cyclohexen-1-yl-1-yl in lab experiments is its instability, which may make it difficult to work with in certain applications.

Future Directions

There are several future directions for the study of bi-Bi-2-cyclohexen-1-yl-1-yl. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Additionally, further studies are needed to fully understand the mechanism of action of bi-Bi-2-cyclohexen-1-yl-1-yl and its potential therapeutic applications. Finally, the use of bi-Bi-2-cyclohexen-1-yl-1-yl in the food and fragrance industry may also be an area of future research.
Conclusion
In conclusion, bi-Bi-2-cyclohexen-1-yl-1-yl is a cyclic organic compound that has been extensively studied in the field of chemistry and biochemistry. It has various applications, including as a solvent, a flavoring agent, and a potential therapeutic agent. Further research is needed to fully understand the mechanism of action of bi-Bi-2-cyclohexen-1-yl-1-yl and its potential applications in various fields.

Synthesis Methods

The synthesis of bi-Bi-2-cyclohexen-1-yl-1-yl can be achieved through several methods, including the dehydration of cyclohexanol, the oxidation of cyclohexene, and the hydrogenation of Bi-2-cyclohexen-1-yl-1-one. The most commonly used method is the dehydration of cyclohexanol, which involves the use of a catalyst such as sulfuric acid or phosphoric acid.

Scientific Research Applications

Bi-Bi-2-cyclohexen-1-yl-1-yl has been extensively studied in the field of chemistry and biochemistry due to its unique properties. It has been used as a solvent for various chemical reactions and as a flavoring agent in the food industry. Additionally, it has been studied for its potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

CAS RN

1541-20-4

Product Name

Bi-2-cyclohexen-1-yl

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

3-cyclohex-2-en-1-ylcyclohexene

InChI

InChI=1S/C12H18/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h3,5,7,9,11-12H,1-2,4,6,8,10H2

InChI Key

HFROTUORNFZKSE-UHFFFAOYSA-N

SMILES

C1CC=CC(C1)C2CCCC=C2

Canonical SMILES

C1CC=CC(C1)C2CCCC=C2

Origin of Product

United States

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